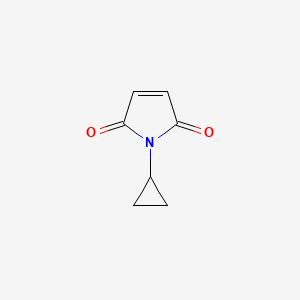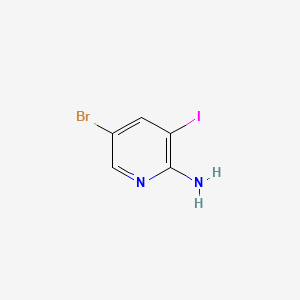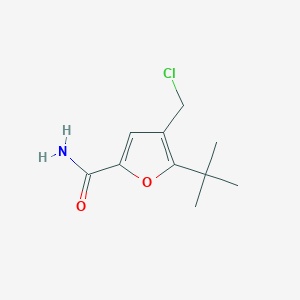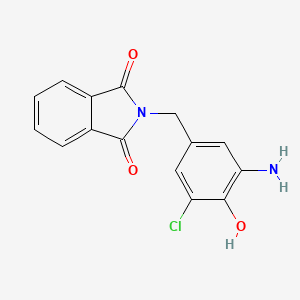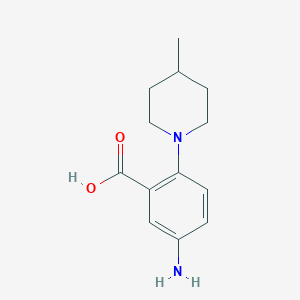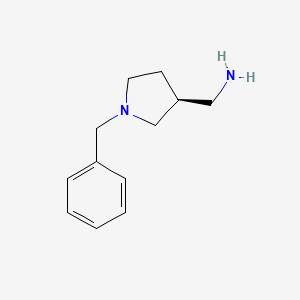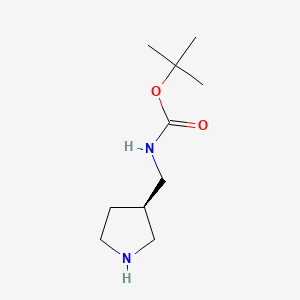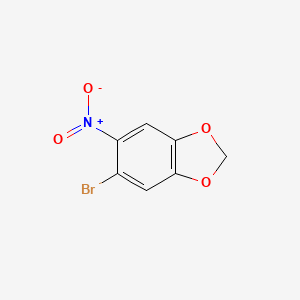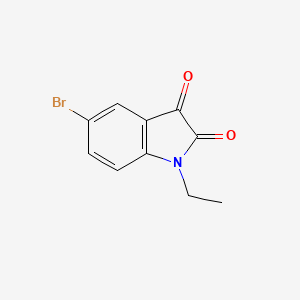
5-溴-1-乙基-1H-吲哚-2,3-二酮
描述
5-bromo-1-ethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
5-bromo-1-ethyl-1H-indole-2,3-dione has several scientific research applications, including:
作用机制
Target of Action
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
5-bromo-1-ethyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-bromo-1-ethyl-1H-indole-2,3-dione, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, 5-bromo-1-ethyl-1H-indole-2,3-dione has been found to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
5-bromo-1-ethyl-1H-indole-2,3-dione exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition can lead to reduced expression of pro-inflammatory genes and decreased production of inflammatory cytokines. Furthermore, 5-bromo-1-ethyl-1H-indole-2,3-dione has been shown to affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-bromo-1-ethyl-1H-indole-2,3-dione involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5-bromo-1-ethyl-1H-indole-2,3-dione can bind to the active site of certain enzymes, thereby inhibiting their activity and preventing the progression of biochemical reactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1-ethyl-1H-indole-2,3-dione can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 5-bromo-1-ethyl-1H-indole-2,3-dione is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained anti-cancer activity .
Dosage Effects in Animal Models
The effects of 5-bromo-1-ethyl-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, 5-bromo-1-ethyl-1H-indole-2,3-dione can induce toxicity and adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5-bromo-1-ethyl-1H-indole-2,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, 5-bromo-1-ethyl-1H-indole-2,3-dione can affect metabolic flux and alter the levels of key metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-bromo-1-ethyl-1H-indole-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, 5-bromo-1-ethyl-1H-indole-2,3-dione can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 5-bromo-1-ethyl-1H-indole-2,3-dione plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-bromo-1-ethyl-1H-indole-2,3-dione can accumulate in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
准备方法
The synthesis of 5-bromo-1-ethyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-ethyl-1H-indole-2,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to enhance efficiency and yield .
化学反应分析
5-bromo-1-ethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
相似化合物的比较
5-bromo-1-ethyl-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-ethyl-1H-indole-2,3-dione: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-chloro-1-ethyl-1H-indole-2,3-dione: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions with biological targets.
5-fluoro-1-ethyl-1H-indole-2,3-dione: Contains a fluorine atom, which may enhance its stability and bioavailability.
The uniqueness of 5-bromo-1-ethyl-1H-indole-2,3-dione lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .
属性
IUPAC Name |
5-bromo-1-ethylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOCQYGIYOURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364458 | |
| Record name | 5-bromo-1-ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69736-76-1 | |
| Record name | 5-bromo-1-ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




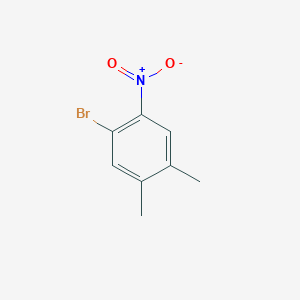
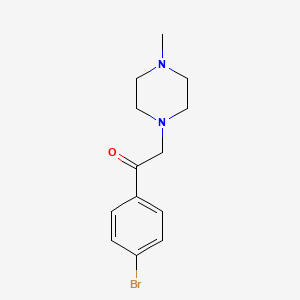
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)
